REACTION_SMILES
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[CH2:39]([Cl:40])[Cl:41].[CH3:32][CH2:33][N:34]([CH2:35][CH3:36])[CH2:37][CH3:38].[Cl-:1].[NH2:22][CH2:23][CH:24]([CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30])[OH:31].[c:2]1(-[n:8]2[c:9]([C:19](=[O:20])[OH:21])[c:10]([O:17][CH3:18])[c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]23)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1(-[n:8]2[c:9]([C:19](=[O:20])[NH:22][CH2:23][CH:24]([CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30])[OH:31])[c:10]([O:17][CH3:18])[c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]23)[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC(O)CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(C(=O)O)n(-c2ccccc2)c2ccccc12
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Name
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Type
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product
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Smiles
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CCN(CC)CC(O)CNC(=O)c1c(OC)c2ccccc2n1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |